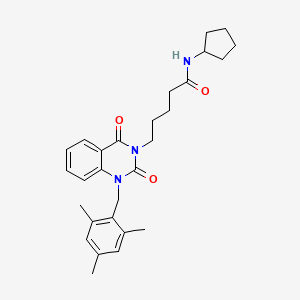
N-cyclopentyl-5-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a cyclopentyl group and a tetrahydroquinazolinone core, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE typically involves multicomponent reactions. One common synthetic route includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by the addition of cyclopentylamine and alkylating agents . The reaction conditions often require the use of triethylamine as a base and solvents like ethanol or toluene to facilitate the reaction. Industrial production methods may involve similar multistep processes, optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Scientific Research Applications
N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved .
Comparison with Similar Compounds
Similar compounds to N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE include other quinazolinone derivatives and heterocyclic compounds with similar structures. Some examples are:
Cyclopenta[b]pyridine derivatives: Known for their biological activities, including hypoglycemic and anticancer effects.
Pyridopyrimidine derivatives: These compounds have shown therapeutic potential in various diseases, including cancer and inflammatory conditions.
Pyrrolopyrazine derivatives: These are studied for their antimicrobial and kinase inhibitory activities.
The uniqueness of N-CYCLOPENTYL-5-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H35N3O3 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-cyclopentyl-5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C28H35N3O3/c1-19-16-20(2)24(21(3)17-19)18-31-25-13-7-6-12-23(25)27(33)30(28(31)34)15-9-8-14-26(32)29-22-10-4-5-11-22/h6-7,12-13,16-17,22H,4-5,8-11,14-15,18H2,1-3H3,(H,29,32) |
InChI Key |
GWHLXMPCUROOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















